molecular formula C13H9ClF3NO B8155616 4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine

Cat. No.: B8155616
M. Wt: 287.66 g/mol
InChI Key: CHZOLKDFWJLWJV-UHFFFAOYSA-N
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Description

4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine is a biphenyl amine derivative characterized by electron-withdrawing substituents: a chloro group at the 4'-position and a trifluoromethoxy group at the 4-position of the biphenyl scaffold. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-10-4-1-8(2-5-10)9-3-6-12(11(18)7-9)19-13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZOLKDFWJLWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)OC(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with a halogenated biphenyl intermediate.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Biphenyl Amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference
4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine 4'-Cl, 4-OCF₃ C₁₃H₉ClF₃NO 295.67 Pharmaceutical intermediates Inferred
4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine 4'-OCF₃ C₁₃H₁₀F₃NO 265.22 Motor protein stabilization
3',4'-Difluoro-[1,1'-biphenyl]-4-amine 3'-F, 4'-F C₁₂H₉F₂N 205.20 Analytical method development
3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine 3-F, 3'-OCF₃ C₁₃H₉F₄NO 271.21 Undisclosed

Physicochemical Properties

  • Solubility : The trifluoromethoxy group enhances lipophilicity, improving solubility in organic solvents (e.g., EtOAc, hexane) .
  • Thermal stability : Chloro-substituted analogs (e.g., 4'-chloro-[1,1'-biphenyl]-4-amine) exhibit higher melting points compared to fluoro-substituted derivatives due to stronger intermolecular interactions .

Table 2: Reactivity of Biphenyl Amine Derivatives

Reaction Type Example Compound Product Yield Reference
Acylation 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine 2-Iodo-N-(4'-OCF₃-biphenyl-3-yl)benzamide 35%
Cyclization 2-Iodo-N-(4'-CF₃-biphenyl-3-yl)benzamide Benzo[d][1,2]selenazol-3(2H)-one 7%
Sulfonylation N-(2-bromobenzyl)-[1,1'-biphenyl]-3-amine N-([1,1'-biphenyl]-3-yl)-N-(2-bromobenzyl)-4-methylbenzenesulfonamide 53%

Biological Activity

4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a chloro group and a trifluoromethoxy group. The presence of these substituents enhances its lipophilicity and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy group increases membrane permeability, facilitating the compound's entry into cells. Once inside, it can modulate several biochemical pathways by binding to specific proteins or enzymes.

Key Mechanisms:

  • Protein Binding : The compound exhibits a high affinity for certain proteins, which can alter their function and lead to downstream effects in cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapies.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays.

Anticancer Activity

Multiple studies have demonstrated the compound's efficacy against different cancer cell lines. For instance:

  • In vitro assays reported an IC50 value of approximately 0.67 µM against prostate cancer cells (PC-3) and 0.80 µM against colon cancer cells (HCT-116) .
  • It exhibited over 90% inhibition in breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties:

  • It demonstrated inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antibacterial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

StudyFindings
Study 1Showed significant antiproliferative activity in multiple cancer cell lines with IC50 values ranging from 0.67 to 0.87 µM .
Study 2Evaluated antibacterial activity against MRSA with promising results indicating inhibition without cytotoxicity to human cells .
Study 3Investigated the mechanism of action through molecular docking studies, confirming binding affinity to target proteins associated with cancer progression .

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